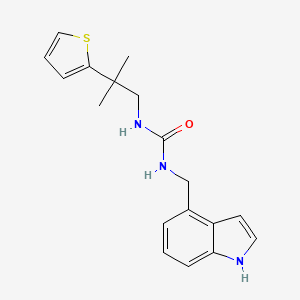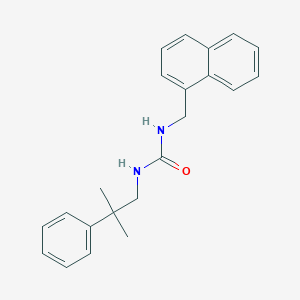![molecular formula C16H11F3N2O2 B7432358 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid, also known as TFMPICA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TFMPICA belongs to the class of indole-2-carboxylic acid derivatives, which have been studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid reduces the production of prostaglandins, which are responsible for the pain and inflammation associated with many diseases.
Biochemical and Physiological Effects:
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has also been shown to have a protective effect on the liver, reducing the damage caused by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is its high purity, which makes it a reliable compound for use in laboratory experiments. However, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is relatively expensive and can be difficult to synthesize in large quantities. Additionally, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid. One area of interest is in the development of novel drugs based on the structure of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid. Researchers are also investigating the potential use of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid may have applications in the field of cancer research, as it has been shown to have anti-proliferative effects on cancer cells.
Méthodes De Synthèse
The synthesis of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid involves the reaction of 4-(Trifluoromethyl)pyridine-3-carboxaldehyde with indole-2-carboxylic acid in the presence of a base. This reaction yields 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid as a white solid with a high purity.
Applications De Recherche Scientifique
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been investigated for its potential as a drug candidate. 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-5-6-20-8-11(12)9-21-13-4-2-1-3-10(13)7-14(21)15(22)23/h1-8H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYMRMTFSWMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=C(C=CN=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-acetylpiperidin-4-yl)-N-[(2-bromo-5-methoxyphenyl)methyl]-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7432278.png)
![3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432286.png)
![3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)


![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)

![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)